12-[4-(benzyloxy)-3-methoxyphenyl]-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one
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Overview
Description
5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a benzyloxy group and a methoxy group attached to a phenyl ring, which is further connected to a hexahydro-1,10-diazatetra phen-6-one core. The presence of these functional groups imparts specific chemical reactivity and biological activity to the compound.
Preparation Methods
One common synthetic route involves the use of molecular sieves and sonication as green chemistry tools . The reaction conditions often include the use of paraformaldehyde and substituted amines to achieve aminomethylation . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amines using reagents like zinc or tin in dilute mineral acid.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents on the phenyl ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE has several scientific research applications:
Biology: The compound has shown potential antifungal activity against several human pathogenic fungal strains.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE involves its interaction with specific molecular targets and pathways. For instance, as an MAO B inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters like dopamine . This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially alleviating symptoms of neurological disorders.
Comparison with Similar Compounds
Similar compounds include other benzyloxy-substituted phenyl derivatives and oxadiazole-based compounds. For example:
5-[4-(BENZYLOXY)PHENYL]-1,3,4-OXADIAZOLE-2(3H)-THIONE: This compound has shown promising antifungal activity and is structurally similar to the target compound.
5-[4-(BENZYLOXY)PHENYL]-3-(2-CYANOETHYL)-1,3,4-OXADIAZOLE-2(3H)-ONE: Known for its potent MAO B inhibitory activity.
The uniqueness of 5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C30H26N2O3 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
12-(3-methoxy-4-phenylmethoxyphenyl)-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one |
InChI |
InChI=1S/C30H26N2O3/c1-34-27-17-20(12-15-26(27)35-18-19-7-3-2-4-8-19)28-29-21-9-6-16-31-22(21)13-14-24(29)32-23-10-5-11-25(33)30(23)28/h2-4,6-9,12-17,28,32H,5,10-11,18H2,1H3 |
InChI Key |
JWKLRGWJBXPOJR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3=C(CCCC3=O)NC4=C2C5=C(C=C4)N=CC=C5)OCC6=CC=CC=C6 |
Origin of Product |
United States |
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